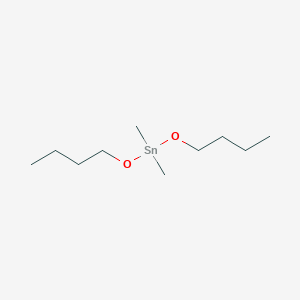![molecular formula C31H27NO2 B14519369 [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester CAS No. 62622-42-8](/img/structure/B14519369.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with various functional groups attached, including a carboxylic acid ester, a pentyl chain, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Carboxylic Acid Ester: The carboxylic acid ester group can be introduced through esterification reactions using appropriate alcohols and carboxylic acids.
Addition of the Pentyl Chain: The pentyl chain can be added through alkylation reactions using pentyl halides.
Incorporation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the biphenyl core.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers and materials to modify their properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions.
Industry:
Electronics: The compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Coatings: It can be used in coatings to enhance durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl core provides a rigid framework for binding to target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-ethyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-propyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester
Uniqueness: The presence of the pentyl chain in [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester distinguishes it from other similar compounds. This longer alkyl chain can influence the compound’s solubility, hydrophobicity, and overall chemical reactivity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
62622-42-8 |
|---|---|
Molecular Formula |
C31H27NO2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C31H27NO2/c1-2-3-4-5-23-6-10-25(11-7-23)27-14-16-29(17-15-27)31(33)34-30-20-18-28(19-21-30)26-12-8-24(22-32)9-13-26/h6-21H,2-5H2,1H3 |
InChI Key |
VQODCFCSVNXBEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


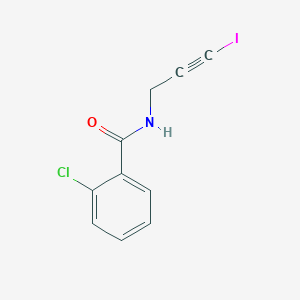

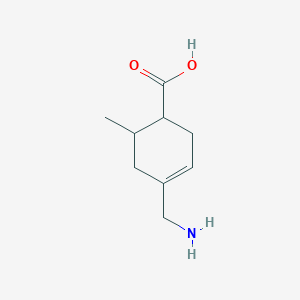

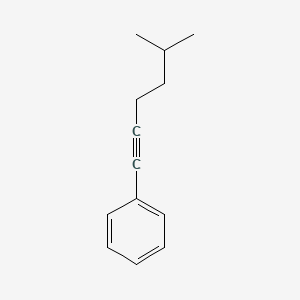


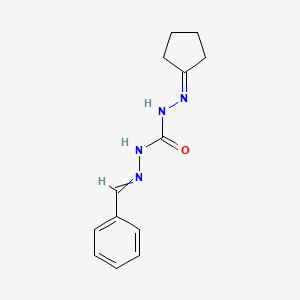

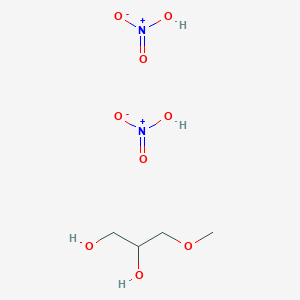

![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)
